molecular formula C12H11F3O3 B8161802 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid

Cat. No.: B8161802
M. Wt: 260.21 g/mol
InChI Key: LICCMUMUFUQPFN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable benzoic acid precursor using reagents such as Umemoto’s reagents . The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions using cyclopropylmethanol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the cyclopropylmethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-3-8(11(16)17)4-10(5-9)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICCMUMUFUQPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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